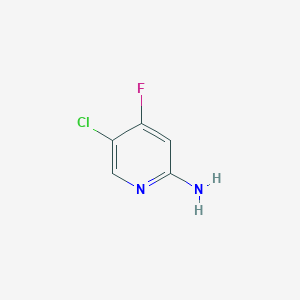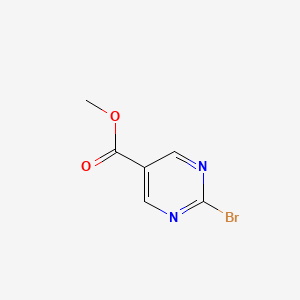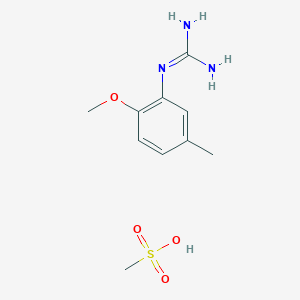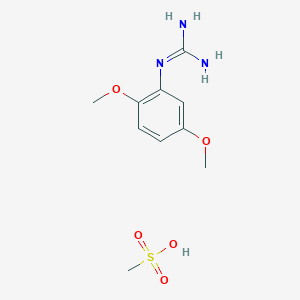
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate (DMPP) is a chemical compound that has been widely used in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate activates nicotinic acetylcholine receptors by binding to the receptor's agonist binding site. This binding causes a conformational change in the receptor, which leads to the opening of the ion channel and the influx of cations such as Na+ and Ca2+. This influx of cations leads to depolarization of the cell membrane and the initiation of an action potential.
Biochemische Und Physiologische Effekte
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate has a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also increases the activity of enzymes such as acetylcholinesterase and monoamine oxidase. Physiologically, N-(2,5-dimethoxyphenyl)guanidine methanesulfonate has been shown to cause muscle contraction, increase heart rate, and stimulate the release of hormones such as adrenaline and cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethoxyphenyl)guanidine methanesulfonate in lab experiments is its potency. N-(2,5-dimethoxyphenyl)guanidine methanesulfonate is a highly potent activator of nicotinic acetylcholine receptors, which allows for the study of receptor function at low concentrations. However, one limitation of using N-(2,5-dimethoxyphenyl)guanidine methanesulfonate is its non-selectivity. N-(2,5-dimethoxyphenyl)guanidine methanesulfonate activates all subtypes of nicotinic acetylcholine receptors, which can make it difficult to study the function of specific receptor subtypes.
Zukünftige Richtungen
There are several future directions for research involving N-(2,5-dimethoxyphenyl)guanidine methanesulfonate. One area of research is the development of more selective nicotinic acetylcholine receptor agonists. These compounds would allow for the study of specific receptor subtypes and could have potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Another area of research is the study of the long-term effects of N-(2,5-dimethoxyphenyl)guanidine methanesulfonate on receptor function and physiology. Finally, the use of N-(2,5-dimethoxyphenyl)guanidine methanesulfonate in combination with other compounds could lead to the development of new drugs with novel mechanisms of action.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate has been widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ion channels that are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and learning and memory. N-(2,5-dimethoxyphenyl)guanidine methanesulfonate has been shown to activate these receptors in a dose-dependent manner, making it a useful tool for studying their function.
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.CH4O3S/c1-13-6-3-4-8(14-2)7(5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYXSCRHPPOGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)guanidine methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431023.png)
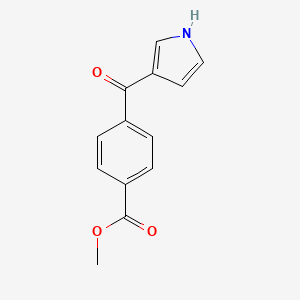
![9-Methyl-6-azaspiro[3.5]nonan-7-one](/img/structure/B1431027.png)
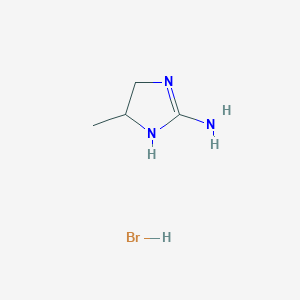
![Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1431032.png)
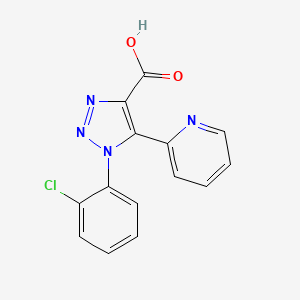
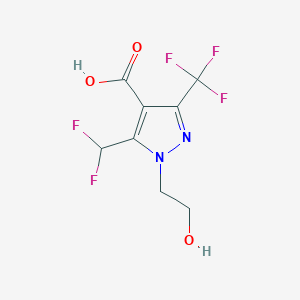
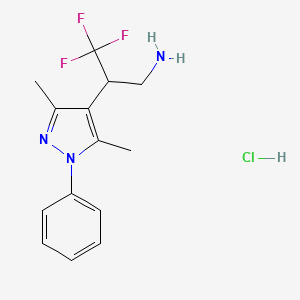
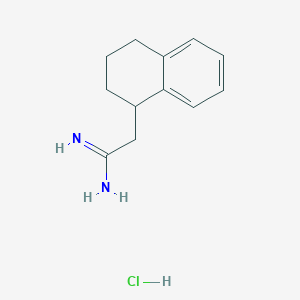
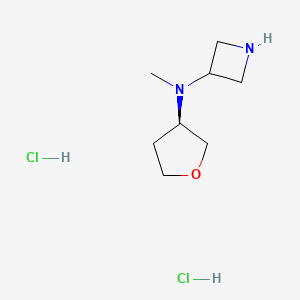
![8-Chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1431040.png)
